Higher Lipophilicity (XLogP3 1.7) Versus the Acetamide Analog (XLogP3 0.6)
The furan‑2‑carboxamide derivative exhibits an XLogP3 of 1.7, whereas the simplest in‑class comparator, N-(2‑methyl‑1,3‑dioxoisoindolin‑4‑yl)acetamide, has an XLogP3 of 0.6 [1][2]. This 1.1‑unit increase in calculated log P indicates moderately enhanced lipophilicity, which can improve passive membrane permeability while remaining within the oral drug‑like range.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide (XLogP3 0.6) |
| Quantified Difference | Δ 1.1 |
| Conditions | Computed by XLogP3 3.0 (PubChem), standard drug‑likeness descriptor |
Why This Matters
A log P difference of 1.1 units can significantly alter CNS penetration and protein binding; selecting the furan derivative over the acetamide may be decisive for projects requiring moderate lipophilicity without exceeding the CNS MPO limit.
- [1] PubChem. Compound Summary for CID 7157906, N-(2-methyl-1,3-dioxoisoindolin-4-yl)furan-2-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7157906 (accessed 2026-04-30). View Source
- [2] PubChem. Compound Summary for CID 11701320, N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11701320 (accessed 2026-04-30). View Source
